molecular formula C23H19N3O3S2 B2491530 N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252822-66-4

N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2491530
CAS RN: 1252822-66-4
M. Wt: 449.54
InChI Key: XCSYUPOGJURZJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step reactions, including the formation of thieno[3,2-d]pyrimidin rings, acetylation, and the introduction of sulfanyl groups. Although specific synthesis details for this compound were not found, related compounds undergo similar synthetic routes, involving cyclocondensation, Ullmann coupling, and acetylation steps (Sarojini et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows a tendency for the molecule to adopt a folded conformation around certain atoms, which influences its reactivity and interactions. The inclination of the pyrimidine ring to the benzene ring and the presence of intramolecular hydrogen bonding are key structural features that stabilize the molecule's conformation (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions at the sulfanyl and acetyl functional groups. They can undergo further reactions, including nucleophilic substitution and addition reactions, which are critical for modifying the molecule for specific applications. The presence of the thieno[3,2-d]pyrimidin core also introduces unique chemical properties, such as the ability to form stable complexes with metals or act as a ligand in coordination chemistry.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are influenced by the compound's molecular structure. The intramolecular N—H⋯N hydrogen bond contributes to the compound's stability and affects its physical state and solubility in various solvents. The detailed crystallographic analysis provides insight into the molecular arrangement and interactions within the solid state, which are crucial for understanding the material's behavior in applications (Subasri et al., 2016).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-15(27)17-7-9-18(10-8-17)24-20(28)14-31-23-25-19-11-12-30-21(19)22(29)26(23)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSYUPOGJURZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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